Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1205750-18-0
VCID: VC4446486
InChI: InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H
SMILES: COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.69

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride

CAS No.: 1205750-18-0

Cat. No.: VC4446486

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.69

* For research use only. Not for human or veterinary use.

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride - 1205750-18-0

Specification

CAS No. 1205750-18-0
Molecular Formula C11H14ClNO3
Molecular Weight 243.69
IUPAC Name methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H
Standard InChI Key DDIHHGDMIIWAFU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride features a seven-membered benzoxazepine ring fused to a benzene moiety, with a methyl ester group at position 8 and a hydrochloride salt (Figure 1). The IUPAC name is methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride, and its SMILES notation is COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl . The InChI key DDIHHGDMIIWAFU-UHFFFAOYSA-N confirms its unique stereochemical identity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1205750-18-0
Molecular FormulaC11H14ClNO3\text{C}_{11}\text{H}_{14}\text{ClNO}_3
Molecular Weight243.69 g/mol
SMILESCOC(=O)C1=CC2=C(CNCCO2)C=C1.Cl
InChI KeyDDIHHGDMIIWAFU-UHFFFAOYSA-N

Solubility and Stability

Synthetic Routes and Optimization

Cyclization Strategies

The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride begins with aromatic precursors such as substituted phenols or amines. A common route involves cyclization using sodium hydride (NaH) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in polar aprotic solvents like dimethylformamide (DMF) . For example, reacting methyl 4-aminobenzoate with ethylene oxide derivatives under basic conditions yields the benzoxazepine core .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
CyclizationNaH, DMF, 0°C to RT, 12 h65%
Salt FormationHCl in diethyl ether, 0°C85%

Challenges in Purification

Purification often requires column chromatography using silica gel and gradients of ethyl acetate/hexane. The hydrochloride salt is precipitated by adding gaseous HCl to the free base in diethyl ether .

Biological Activity and Mechanistic Insights

Target Engagement

This compound modulates neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling. Its benzoxazepine scaffold allows selective binding to allosteric sites on G protein-coupled receptors (GPCRs), potentially enhancing receptor subtype specificity .

Enzymatic Interactions

In vitro studies suggest inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory responses. The methyl ester group at position 8 may enhance membrane permeability, facilitating intracellular target engagement .

Table 3: Preliminary Biological Data

AssayResult (IC₅₀)Model SystemReference
PDE4 Inhibition2.3 µMHuman recombinant
Serotonin Receptor BindingKi=150nMK_i = 150 \, \text{nM}Rat brain homogenate
HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap and water
InhalationUse fume hood; monitor air quality
StorageStore at 2–8°C in airtight container

Disposal Considerations

Unused material should be incinerated in accordance with local regulations for halogenated organic compounds .

Applications in Drug Discovery

Lead Optimization Studies

The methyl ester moiety serves as a prodrug strategy, with hydrolysis in vivo yielding the active carboxylic acid metabolite . Structural analogs with substituents at position 3 show enhanced blood-brain barrier penetration in rodent models.

Patent Landscape

As of 2025, no patents specifically claim this compound, but related benzoxazepine derivatives are protected for use in neurodegenerative diseases (e.g., WO2023039521A1) .

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